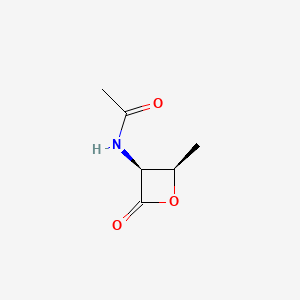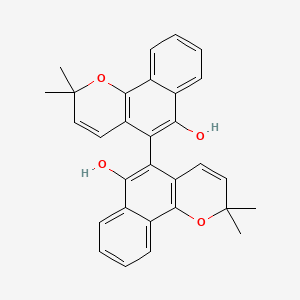
Tectol
Vue d'ensemble
Description
Tectol est un produit naturel isolé du teck (Tectona grandis) et d'autres sources. C'est un dérivé de la quinone connu pour ses activités biologiques, notamment antimalariques, antifongiques et anticancéreuses . This compound a suscité un intérêt important dans la recherche scientifique en raison de ses applications thérapeutiques potentielles.
Mécanisme D'action
Target of Action
Tectol, a compound isolated from Lippia sidoides, primarily targets farnesyltransferase (FTase) . FTase is an enzyme involved in the post-translational modification of proteins, which is crucial for their function and localization within the cell . This compound also exhibits significant activity against human leukemia cell lines HL60 and CEM .
Mode of Action
This compound acts as an inhibitor of FTase, with IC50s of 2.09 and 1.73 μM for human and T. brucei FTase, respectively . This means that this compound binds to the active site of FTase, preventing it from carrying out its normal function. Additionally, this compound inhibits drug-resistant strains of P. falciparum (FcB1) with an IC50 of 3.44 μM .
Result of Action
This compound’s inhibition of FTase and its activity against human leukemia cell lines HL60 and CEM suggest that it may have potential as an anti-cancer agent . By inhibiting FTase, this compound could disrupt the function of proteins essential for cancer cell growth and survival.
Analyse Biochimique
Biochemical Properties
Tectol plays a significant role in various biochemical reactions due to its quinone structure. Quinones are known to participate in redox reactions, acting as electron acceptors in biological systems. This compound interacts with several enzymes and proteins, including oxidoreductases, which facilitate the transfer of electrons during metabolic processes . The interaction between this compound and these enzymes often involves the formation of reactive oxygen species, which can lead to oxidative stress in cells .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases . Additionally, this compound has been observed to inhibit the growth of fungal cells by disrupting their cell membrane integrity .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to specific biomolecules and modulate their activity. This compound can inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair . By binding to these enzymes, this compound prevents them from performing their normal functions, leading to the accumulation of DNA damage and ultimately cell death . This compound also affects gene expression by modulating the activity of transcription factors, which are proteins that regulate the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and oxygen . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis . These effects are often dose-dependent and can vary based on the specific cell type being studied .
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied at various dosages. At low doses, this compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth in cancer models . At higher doses, this compound can cause significant toxicity, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its quinone structure. It interacts with enzymes such as cytochrome P450 oxidases, which are involved in the metabolism of various xenobiotics and endogenous compounds . This compound can also affect metabolic flux by altering the levels of key metabolites, such as reactive oxygen species and glutathione . These changes can impact cellular redox balance and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For example, this compound can bind to albumin in the bloodstream, which facilitates its transport to various tissues . Once inside cells, this compound can accumulate in specific compartments, such as mitochondria, where it exerts its effects on cellular function . The localization and accumulation of this compound can influence its activity and effectiveness as a therapeutic agent .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. It has been observed to localize to mitochondria, where it can induce mitochondrial dysfunction and promote apoptosis . This compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . These modifications can affect this compound’s stability, activity, and overall impact on cellular processes .
Méthodes De Préparation
La synthèse du tectol implique plusieurs étapes, à partir du naphtoquinol. Le processus comprend la formation de l'éther TBS du 4-méthoxynaphth-1-ol, suivie de réactions de déméthylation et de cyclisation . La voie de synthèse est la suivante :
Mono-protection TBS du naphtoquinol : Formation de l'éther TBS du 4-méthoxynaphth-1-ol.
Déméthylation : Utilisation de BBr3 pour obtenir le produit sous forme de solide rouge foncé.
Cyclisation : Réaction du naphtol avec l'éthylènediamine diacétate (EDDA) comme catalyseur dans le chloroforme pour obtenir le chromenol protégé.
Analyse Des Réactions Chimiques
Tectol subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former des dérivés de la quinone.
Réduction : La réduction du this compound peut donner des dérivés de l'hydroquinone.
Substitution : This compound peut subir des réactions de substitution, en particulier au niveau de la fraction quinone.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium et des agents réducteurs tels que le borohydrure de sodium. Les principaux produits formés à partir de ces réactions comprennent les dérivés de la quinone et de l'hydroquinone .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique :
Chimie : this compound est utilisé comme précurseur dans la synthèse de divers dérivés de la quinone.
Industrie : This compound est utilisé dans le développement de composés et de revêtements anti-corrosion.
Mécanisme d'action
This compound exerce ses effets principalement par l'inhibition de la farnésyltransférase (FTase), une enzyme impliquée dans la modification post-traductionnelle des protéines. En inhibant la FTase, le this compound perturbe la fonction des protéines essentielles à la croissance et à la survie cellulaires, ce qui conduit à la mort cellulaire . Ce mécanisme est particulièrement efficace contre les cellules cancéreuses et les parasites du paludisme .
Applications De Recherche Scientifique
Tectol has a wide range of scientific research applications:
Chemistry: this compound is used as a precursor in the synthesis of various quinone derivatives.
Industry: This compound is used in the development of corrosion preventive compounds and coatings.
Comparaison Avec Des Composés Similaires
Tectol est unique par rapport aux autres dérivés de la quinone en raison de ses activités biologiques et de son mécanisme d'action spécifiques. Des composés similaires comprennent :
Lapachol : Un autre dérivé de la quinone avec des propriétés antifongiques et anticancéreuses.
Tectoquinone : Connu pour ses activités insecticides et antifongiques.
This compound se distingue par son inhibition puissante de la farnésyltransférase et son large spectre d'activités biologiques .
Propriétés
IUPAC Name |
5-(6-hydroxy-2,2-dimethylbenzo[h]chromen-5-yl)-2,2-dimethylbenzo[h]chromen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O4/c1-29(2)15-13-21-23(25(31)17-9-5-7-11-19(17)27(21)33-29)24-22-14-16-30(3,4)34-28(22)20-12-8-6-10-18(20)26(24)32/h5-16,31-32H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTJXDIACKJEPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C3=CC=CC=C3C(=C2C4=C(C5=CC=CC=C5C6=C4C=CC(O6)(C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30947318 | |
| Record name | 2,2,2',2'-Tetramethyl-2H,2'H-[5,5'-binaphtho[1,2-b]pyran]-6,6'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30947318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24449-39-6 | |
| Record name | Tectol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024449396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,2',2'-Tetramethyl-2H,2'H-[5,5'-binaphtho[1,2-b]pyran]-6,6'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30947318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Tectol?
A1: this compound has the molecular formula C30H26O4 and a molecular weight of 446.53 g/mol. [, , ]
Q2: What spectroscopic data is available for this compound?
A2: Researchers have utilized various spectroscopic techniques to characterize this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Electron Impact Mass Spectrometry (EIMS), and Electron Spin Resonance (ESR) spectroscopy. [, , ] Specifically, one study utilized one-dimensional and two-dimensional NMR experiments, including COSY, HMQC, and HMBC, for complete 1H and 13C chemical shift assignments of this compound. []
Q3: In what plant species is this compound found?
A3: this compound has been isolated from several plant species, most notably teak wood (Tectona grandis). Other sources include Tabebuia chrysantha, Lippia sidoides, Phyllarthron comorense, and Tecomella undulata. [, , , , ]
Q4: What is the known biological activity of this compound?
A4: Research suggests that this compound, often in conjunction with Hemithis compound, exhibits anti-wood rot activity. It demonstrates inhibitory effects against both brown and white rot fungi. Studies suggest this activity may stem from this compound's ability to inhibit cellulase enzymes. [, ]
Q5: Does this compound have any cytotoxic activity?
A5: One study reported that this compound exhibited significant cytotoxic activity against human leukemia cell lines (HL60 and CEM). []
Q6: How does this compound interact with fungal cell walls?
A6: While the exact mechanism remains unclear, studies using a transgenic Aspergillus niger strain suggest that this compound induces cell wall stress. This stress response is observed through the induction of the 1,3-β-D-glucan synthase gene, a key enzyme involved in fungal cell wall synthesis. []
Q7: Does this compound have any other potential applications?
A7: Research on this compound's potential applications beyond its antifungal properties is ongoing. Some studies suggest it could have potential in anticancer and antiparasitic drug development, but further research is needed. []
Q8: How is this compound's presence used in chemotaxonomy?
A8: The presence and quantity of this compound, along with other quinones, serve as chemotaxonomic markers in teak wood (Tectona grandis). Analysis of these compounds aids in differentiating teak trees based on geographical origin and growth conditions. [, ]
Q9: What is the relationship between Hemithis compound and this compound?
A9: Hemithis compound is believed to be the monomeric precursor to this compound. It spontaneously dimerizes to form this compound, suggesting Hemithis compound might be the true natural product, and this compound, an artifact of the isolation process. []
Q10: What other compounds are often found alongside this compound in plant extracts?
A10: this compound is often found alongside other naphthoquinones like Tectoquinone, Deoxylapachol, Lapachol, and other related compounds like squalene, palmitic acid, and various terpenoids. [, , ]
Q11: What is known about the stability of this compound?
A11: While specific studies on this compound's stability are limited, its presence in wood suggests a degree of natural stability. Research indicates that this compound's color changes with air oxidation and in specific pH ranges. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




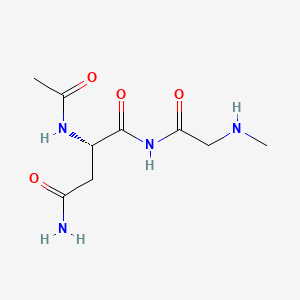
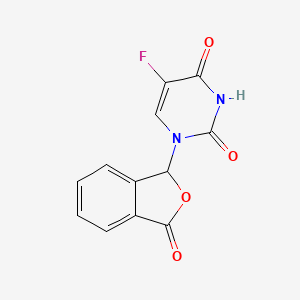
![7-[(2-Benzyl-3-sulfanylpropanoyl)amino]heptanoic acid](/img/structure/B1210883.png)
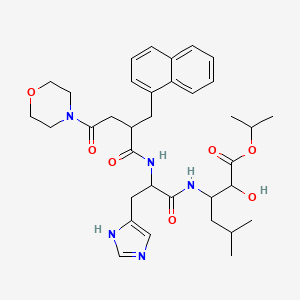
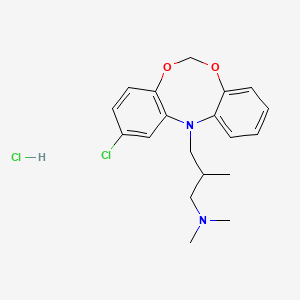


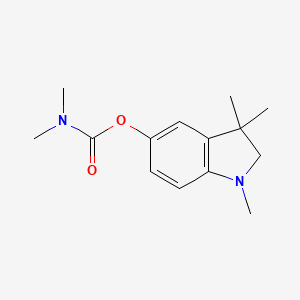
![3-aminopropyl N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]carbamate](/img/structure/B1210893.png)
